Butyl 3-ethylhexanoate
Description
Butyl 3-ethylhexanoate (systematic name: this compound) is an ester compound characterized by a hexanoic acid backbone substituted with an ethyl group at the third carbon position, esterified with a butyl alcohol moiety. Esters like these are widely used in industrial solvents, polymer synthesis, and fragrance formulations due to their volatility, solubility, and stability .
Properties
CAS No. |
107167-30-6 |
|---|---|
Molecular Formula |
C12H24O2 |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
butyl 3-ethylhexanoate |
InChI |
InChI=1S/C12H24O2/c1-4-7-9-14-12(13)10-11(6-3)8-5-2/h11H,4-10H2,1-3H3 |
InChI Key |
FNIQISSYKKHJDX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CC(CC)CCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyl 3-ethylhexanoate can be synthesized through esterification, a reaction between a carboxylic acid and an alcohol in the presence of an acid catalyst. The general reaction involves 3-ethylhexanoic acid reacting with butanol, typically in the presence of a strong acid like sulfuric acid, to form this compound and water .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The reaction is carried out in large reactors where the reactants are heated under reflux conditions to drive the reaction to completion. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Butyl 3-ethylhexanoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, this compound can hydrolyze back into 3-ethylhexanoic acid and butanol.
Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves exchanging the alkoxy group of the ester with another alcohol, forming a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Catalysts like sodium methoxide or sulfuric acid.
Major Products
Hydrolysis: 3-ethylhexanoic acid and butanol.
Reduction: Corresponding alcohols.
Transesterification: Different esters depending on the alcohol used.
Scientific Research Applications
Butyl 3-ethylhexanoate is used in various scientific research applications, including:
Chemistry: As a solvent and reagent in organic synthesis.
Biology: In studies involving ester metabolism and enzymatic reactions.
Medicine: Potential use in drug delivery systems due to its ability to form esters with bioactive compounds.
Industry: Used in the production of fragrances, flavors, and plasticizers.
Mechanism of Action
The mechanism of action of butyl 3-ethylhexanoate involves its interaction with enzymes that catalyze ester hydrolysis. The ester bond is cleaved by esterases, resulting in the formation of 3-ethylhexanoic acid and butanol . This reaction is crucial in biological systems where esters are metabolized.
Comparison with Similar Compounds
Molecular Structure and Physicochemical Properties
The molecular structure and substituents significantly influence boiling points, solubility, and reactivity. Key comparisons include:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Substituents |
|---|---|---|---|---|---|
| Butyl 3-ethylhexanoate (inferred) | C₁₂H₂₄O₂ | ~200.32 | ~220–240 (est.) | ~0.88–0.92 (est.) | Ethyl group at C3 of hexanoate |
| Butyl acrylate | C₇H₁₂O₂ | 128.17 | 145–148 | 0.894 | Acrylate group (C=C bond) |
| Butyl acetate | C₆H₁₂O₂ | 116.16 | 126 | 0.8825 | Acetate group |
| Butylcarbitol acetate | C₁₀H₂₀O₄ | 204.3 | 246.7 | 0.979 | Ethylene glycol ether substituent |
Key Observations :
- Butyl acrylate has a lower molecular weight and boiling point compared to this compound due to its unsaturated acrylate group, which increases reactivity and volatility .
- Butylcarbitol acetate exhibits higher boiling points and density due to its ethylene glycol ether chain, enhancing its utility as a high-boiling solvent in coatings .
- The ethyl substituent in this compound likely reduces polarity compared to butyl acetate, improving compatibility with non-polar matrices.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
